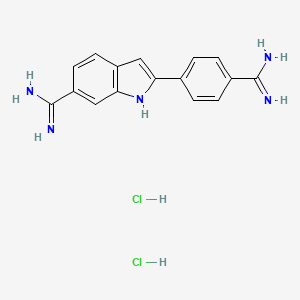

4',6-Diamidino-2-phenylindole dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est largement utilisé en microscopie à fluorescence en raison de sa capacité à traverser une membrane cellulaire intacte, ce qui le rend adapté à la coloration des cellules vivantes et fixées . Le dihydrochlorure de DAPI émet une fluorescence bleue lorsqu'il est lié à l'ADN bicaténaire et excité par une lumière ultraviolette .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dihydrochlorure de DAPI est synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 2-nitrobenzaldéhyde avec la phénylhydrazine pour former la 2-phénylindole. Cet intermédiaire est ensuite soumis à une amidination pour produire le 4',6-diamidino-2-phénylindole, qui est ensuite converti en son sel de dihydrochlorure .

Méthodes de production industrielle : Dans les milieux industriels, la production de dihydrochlorure de DAPI implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de recristallisation et de purification pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrochlorure de DAPI subit principalement des réactions de liaison avec l'ADN. Il se lie à la rainure mineure de l'ADN bicaténaire, ciblant spécifiquement les régions riches en adénine-thymine .

Réactifs et conditions courants : La liaison du dihydrochlorure de DAPI à l'ADN est facilitée par la présence de solution saline tamponnée au phosphate (PBS) ou d'autres tampons appropriés. Les conditions de réaction impliquent généralement une incubation à température ambiante, à l'abri de la lumière, pour éviter le photoblanchiment .

Principaux produits formés : Le principal produit formé par l'interaction du dihydrochlorure de DAPI avec l'ADN est un complexe DAPI-ADN hautement fluorescent, qui émet une fluorescence bleue lorsqu'il est excité par une lumière ultraviolette .

Applications De Recherche Scientifique

Le dihydrochlorure de DAPI a un large éventail d'applications en recherche scientifique, notamment :

Microscopie à fluorescence : Utilisé largement pour colorer l'ADN dans les cellules et les tissus, permettant la visualisation des structures nucléaires et chromosomiques.

Cytométrie en flux : Employé pour mesurer le contenu en ADN nucléaire et pour trier les chromosomes isolés.

Tests de viabilité cellulaire : Utilisé pour différencier les cellules vivantes des cellules mortes en fonction de la perméabilité membranaire.

Détection de l'apoptose : Aide à identifier les cellules apoptotiques en colorant la chromatine condensée.

Détection des mycoplasmes : Utilisé pour détecter la contamination par les mycoplasmes dans les cultures cellulaires.

Bandement chromosomique : Appliqué dans les études cytogénétiques pour les techniques de bandement chromosomique.

5. Mécanisme d'action

Le dihydrochlorure de DAPI exerce ses effets en se liant à la rainure mineure de l'ADN bicaténaire, ciblant spécifiquement les régions riches en adénine-thymine. Cette liaison entraîne une augmentation significative de l'intensité de fluorescence, permettant la visualisation des structures de l'ADN . La cible moléculaire du dihydrochlorure de DAPI est l'ADN lui-même, et la liaison est facilitée par le déplacement des molécules d'eau à la fois du DAPI et de la rainure mineure .

Composés similaires :

Iodure de propidium : Un colorant fluorescent qui s'intercale entre les bases de l'ADN mais n'est pas perméable aux cellules et est principalement utilisé pour colorer les cellules mortes.

Bromure d'éthidium : Un colorant de l'ADN couramment utilisé en électrophorèse sur gel, qui s'intercale entre les bases de l'ADN mais est moins spécifique aux régions riches en adénine-thymine.

Unicité du dihydrochlorure de DAPI : Le dihydrochlorure de DAPI est unique en raison de sa forte spécificité pour les régions riches en adénine-thymine de l'ADN et de sa capacité à pénétrer les membranes cellulaires intactes, ce qui le rend adapté à la coloration des cellules vivantes et fixées . Sa forte fluorescence et sa compatibilité avec de multiples techniques de coloration fluorescente en font un outil précieux dans diverses applications de recherche scientifique .

Mécanisme D'action

DAPI dihydrochloride exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. This binding results in a significant increase in fluorescence intensity, allowing for the visualization of DNA structures . The molecular target of DAPI dihydrochloride is the DNA itself, and the binding is facilitated by the displacement of water molecules from both DAPI and the minor groove .

Comparaison Avec Des Composés Similaires

Hoechst 33258: Another DNA-binding fluorescent dye that also targets adenine-thymine-rich regions but has different spectral properties.

Propidium Iodide: A fluorescent dye that intercalates between DNA bases but is not cell-permeable and is used primarily for staining dead cells.

Ethidium Bromide: A commonly used DNA stain in gel electrophoresis, which intercalates between DNA bases but is less specific to adenine-thymine-rich regions.

Uniqueness of DAPI Dihydrochloride: DAPI dihydrochloride is unique due to its high specificity for adenine-thymine-rich regions in DNA and its ability to permeate intact cell membranes, making it suitable for staining both live and fixed cells . Its strong fluorescence and compatibility with multiple fluorescent staining techniques make it a valuable tool in various scientific research applications .

Propriétés

Numéro CAS |

28718-90-3 |

|---|---|

Formule moléculaire |

C16H16ClN5 |

Poids moléculaire |

313.78 g/mol |

Nom IUPAC |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride |

InChI |

InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H |

Clé InChI |

MMRSMTUNUUXDOX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl |

SMILES canonique |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

28718-90-3 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

47165-04-8 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DAPI Dihydrochloride; FxCycle Violet; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.